molecular formula C11H7Br2NO4 B8656606 8-(Dibromomethyl)-2-methyl-5-nitro-4H-1-benzopyran-4-one CAS No. 921609-24-7

8-(Dibromomethyl)-2-methyl-5-nitro-4H-1-benzopyran-4-one

Cat. No. B8656606
M. Wt: 376.98 g/mol
InChI Key: ZUBKXVJTJUKJAW-UHFFFAOYSA-N
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Patent
US08058447B2

Procedure details

175 mg (0.47 mmol) of 8-(dibromomethyl)-2-methyl-5-nitro-4H-chromen-4-one are heated under reflux with 151 mg (1.29 mmol) of N-methylmorpholine N-oxide with the addition of molecular sieves in 15 ml of acetonitrile overnight. After filtration through kieselguhr, the solvent is removed in vacuo, and the residue is purified by preparative HPLC. 23 mg (24% of theory) of the title compound are obtained.
Quantity
175 mg
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH:2](Br)[C:3]1[CH:4]=[CH:5][C:6]([N+:15]([O-:17])=[O:16])=[C:7]2[C:12]=1[O:11][C:10]([CH3:13])=[CH:9][C:8]2=[O:14].C[N+]1([O-])CC[O:23]CC1>C(#N)C>[CH3:13][C:10]1[O:11][C:12]2[C:7]([C:8](=[O:14])[CH:9]=1)=[C:6]([N+:15]([O-:17])=[O:16])[CH:5]=[CH:4][C:3]=2[CH:2]=[O:23]

Inputs

Step One
Name
Quantity
175 mg
Type
reactant
Smiles
BrC(C=1C=CC(=C2C(C=C(OC12)C)=O)[N+](=O)[O-])Br
Step Two
Name
Quantity
151 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through kieselguhr
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is purified by preparative HPLC

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(C=CC(=C2C(C1)=O)[N+](=O)[O-])C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.